![molecular formula C18H16ClFN4O B2948277 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034308-88-6](/img/structure/B2948277.png)
2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16ClFN4O and its molecular weight is 358.8. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research into fluoro-substituted compounds has demonstrated potential anticancer properties. For instance, fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This highlights the potential of fluorine-containing compounds in cancer treatment.
Metabolic Stability
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have focused on improving metabolic stability. Substituting the benzothiazole ring with different heterocycles has been a strategy to reduce metabolic deacetylation, thus enhancing the stability of these compounds (Stec et al., 2011).
Anti-inflammatory Activity
Derivatives of chloro-fluorophenyl-acetamide have been synthesized and tested for their anti-inflammatory activity, with some showing significant effects. This suggests their potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. These complexes show significant activity, indicating their potential in oxidative stress-related applications (Chkirate et al., 2019).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-24-17(5-6-23-24)13-7-12(9-21-11-13)10-22-18(25)8-14-15(19)3-2-4-16(14)20/h2-7,9,11H,8,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMDRRSTAKGEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide |
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